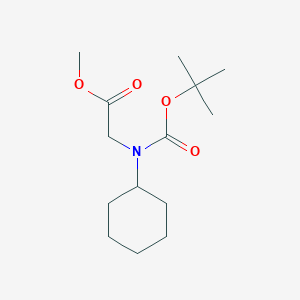
Methyl 2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butoxycarbonyl group, a cyclohexyl group, and an amino group attached to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate typically involves the reaction of tert-butoxycarbonyl chloride with cyclohexylamine to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction is usually carried out in an organic solvent like tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- Methyl 2-((tert-butoxycarbonyl)(phenyl)amino)acetate
- Methyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate
Uniqueness
Methyl2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where selective reactivity and stability are required .
Propiedades
Fórmula molecular |
C14H25NO4 |
|---|---|
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
methyl 2-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15(10-12(16)18-4)11-8-6-5-7-9-11/h11H,5-10H2,1-4H3 |
Clave InChI |
XDOCUQZTCVZLRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC(=O)OC)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



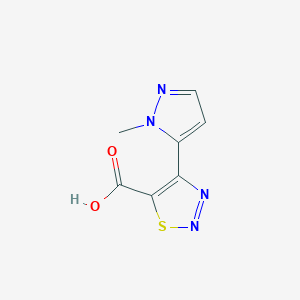
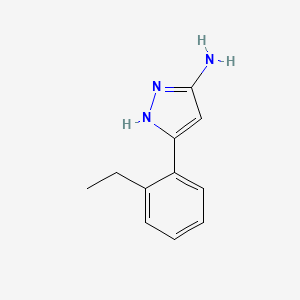


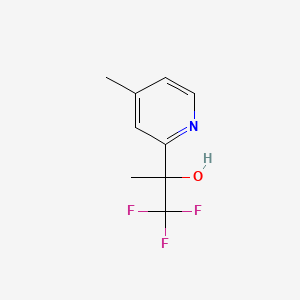

amine](/img/structure/B13087042.png)
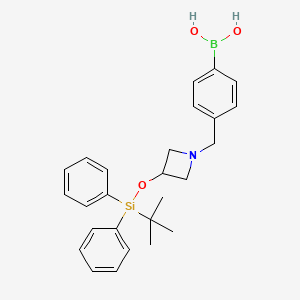
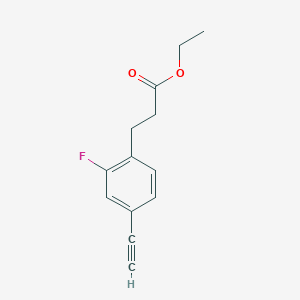

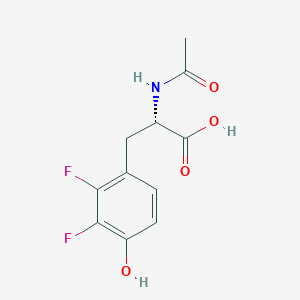
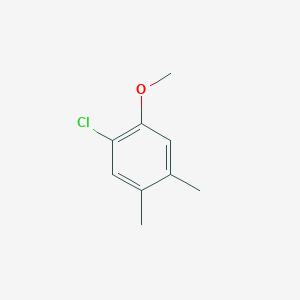
amine](/img/structure/B13087108.png)
